

Physical and chemical properties of 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-1,8-naphthyridine

Cat. No.: B084551

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dimethyl-1,8-naphthyridine

This guide provides a comprehensive overview of the known physical, chemical, and biological properties of **2,6-Dimethyl-1,8-naphthyridine**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant pathways and workflows.

Core Chemical Properties

2,6-Dimethyl-1,8-naphthyridine is a heterocyclic aromatic compound belonging to the naphthyridine family, which are isomers of diazanaphthalene. The 1,8-naphthyridine scaffold, in particular, has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[\[1\]](#)[\[2\]](#)

Table 1: General and Physical Properties of **2,6-Dimethyl-1,8-naphthyridine**

Property	Value	Source
IUPAC Name	2,6-Dimethyl-1,8-naphthyridine	N/A
CAS Number	14757-45-0	[3]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[3] [4]
Molecular Weight	158.20 g/mol	[3] [4]
Appearance	Solid	
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A

| pKa | Data not available | N/A |

Note: For comparison, the parent compound 1,8-naphthyridine has a melting point of 98–99 °C.
[\[5\]](#)

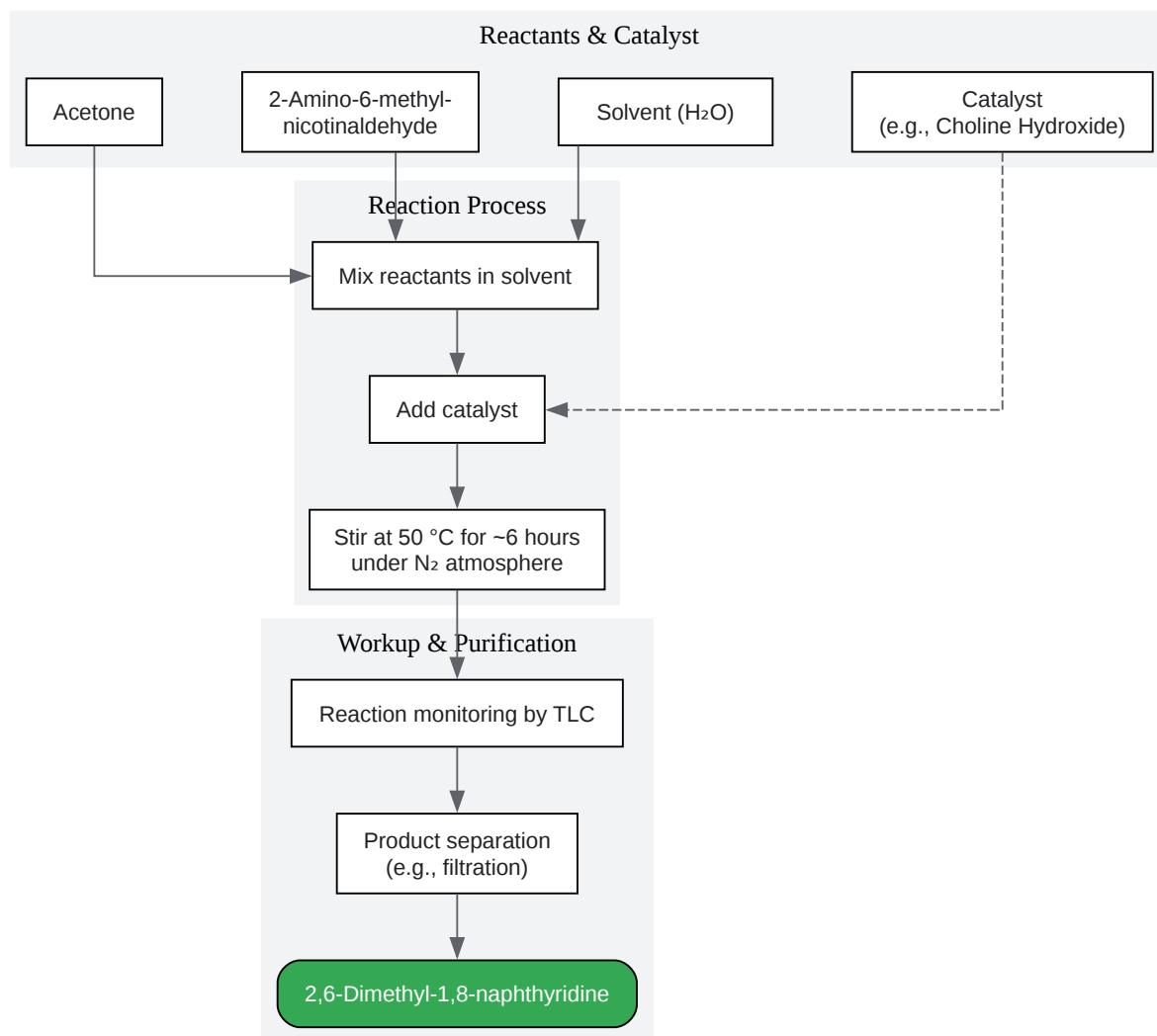
Spectroscopic Data

While specific spectral data for **2,6-Dimethyl-1,8-naphthyridine** is not extensively published, analysis of related structures provides insight into expected spectral characteristics.

Table 2: Expected Spectroscopic Characteristics

Technique	Expected Features
¹ H NMR	Signals for aromatic protons on the naphthyridine core are expected in the δ 7.0-9.0 ppm range. Two distinct singlets corresponding to the two methyl groups (C2-CH ₃ and C6-CH ₃) would appear in the upfield region, typically δ 2.5-3.0 ppm.
¹³ C NMR	Aromatic carbon signals would be present in the δ 110-160 ppm range. Signals for the two methyl carbons are expected in the δ 20-30 ppm region.
Mass Spectrometry	The exact mass is 158.0844 g/mol . ^[3] The molecular ion peak (M ⁺) would be observed at m/z = 158.

| Infrared (IR) | Characteristic peaks for C=C and C=N stretching of the aromatic rings would be observed around 1500-1600 cm⁻¹. C-H stretching from the aromatic and methyl groups would appear around 2900-3100 cm⁻¹. |


Synthesis and Experimental Protocols

The 1,8-naphthyridine scaffold is commonly synthesized via several classic reactions, including the Friedländer, Skraup, and Gould-Jacobs reactions.^{[6][7]} The Friedländer synthesis is often considered one of the most effective and straightforward methods.^{[7][8]}

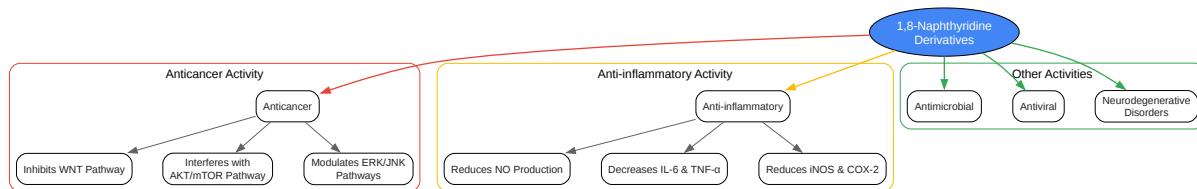
Proposed Friedländer Synthesis of 2,6-Dimethyl-1,8-naphthyridine

This protocol is adapted from established methods for similar 1,8-naphthyridine derivatives and represents a viable route for gram-scale synthesis.^{[9][10]} The reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde with a compound containing an α -methylene ketone.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the Friedländer synthesis of **2,6-Dimethyl-1,8-naphthyridine**.


Detailed Protocol:

- Reaction Setup: In a round-bottom flask, combine 2-amino-6-methylnicotinaldehyde (1 equivalent) and acetone (1 equivalent) in water.[10]
- Catalysis: Add a catalytic amount of a suitable base, such as choline hydroxide (e.g., 1 mol%).[10] Basic ionic liquids have also been shown to be effective.[7] Alternatively, acid catalysts like $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ can be used, sometimes under solvent-free grinding conditions.[8]
- Reaction: Stir the mixture under an inert nitrogen atmosphere. Gently heat the reaction to approximately 50 °C for 6-8 hours.[10]
- Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[8][9]
- Workup and Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration, washed with cold water, and dried.[8] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography.[11]
- Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

While specific studies on **2,6-Dimethyl-1,8-naphthyridine** are limited, the 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2] Derivatives have been investigated for numerous therapeutic applications.

The diverse biological effects of 1,8-naphthyridine derivatives stem from their ability to interact with various cellular targets and signaling pathways.

[Click to download full resolution via product page](#)

Caption: Biological activities and associated signaling pathways of the 1,8-naphthyridine scaffold.

- **Anticancer Activity:** Naphthyridine derivatives have shown potent anticancer properties. Their mechanisms often involve interference with critical cell signaling pathways such as WNT, AKT/mTOR, ERK, and JNK, which are crucial for cancer cell proliferation and survival.[12][13]
- **Anti-inflammatory Effects:** Many derivatives exhibit significant anti-inflammatory activity by reducing the production of pro-inflammatory mediators. This includes decreasing nitric oxide (NO) production and down-regulating the secretion of cytokines like IL-6 and TNF-α.[13] They can also inhibit enzymes like iNOS and COX-2.[12][13]
- **Antimicrobial and Antiviral Activity:** The 1,8-naphthyridine core is famously part of nalidixic acid, a foundational antibiotic.[13] This has led to extensive research into new derivatives with broad-spectrum antimicrobial and antiviral properties.[1][2]
- **Neurological Applications:** The scaffold has shown potential for treating neurodegenerative disorders, with some derivatives being explored for conditions like Alzheimer's disease.[1][2]

In conclusion, **2,6-Dimethyl-1,8-naphthyridine** is a member of a therapeutically important class of compounds. While specific experimental data for this particular isomer is sparse in the literature, its properties can be inferred from related structures, and established synthetic routes are available for its preparation. Its potential biological activities, based on the broader 1,8-naphthyridine family, make it an interesting candidate for further investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Physical and chemical properties of 2,6-Dimethyl-1,8-naphthyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084551#physical-and-chemical-properties-of-2-6-dimethyl-1-8-naphthyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com